

# S55746 Profile and Venetoclax Resistance Insight

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## Compound Focus: s55746

CAS No.: 1448525-91-4

Cat. No.: S3316415

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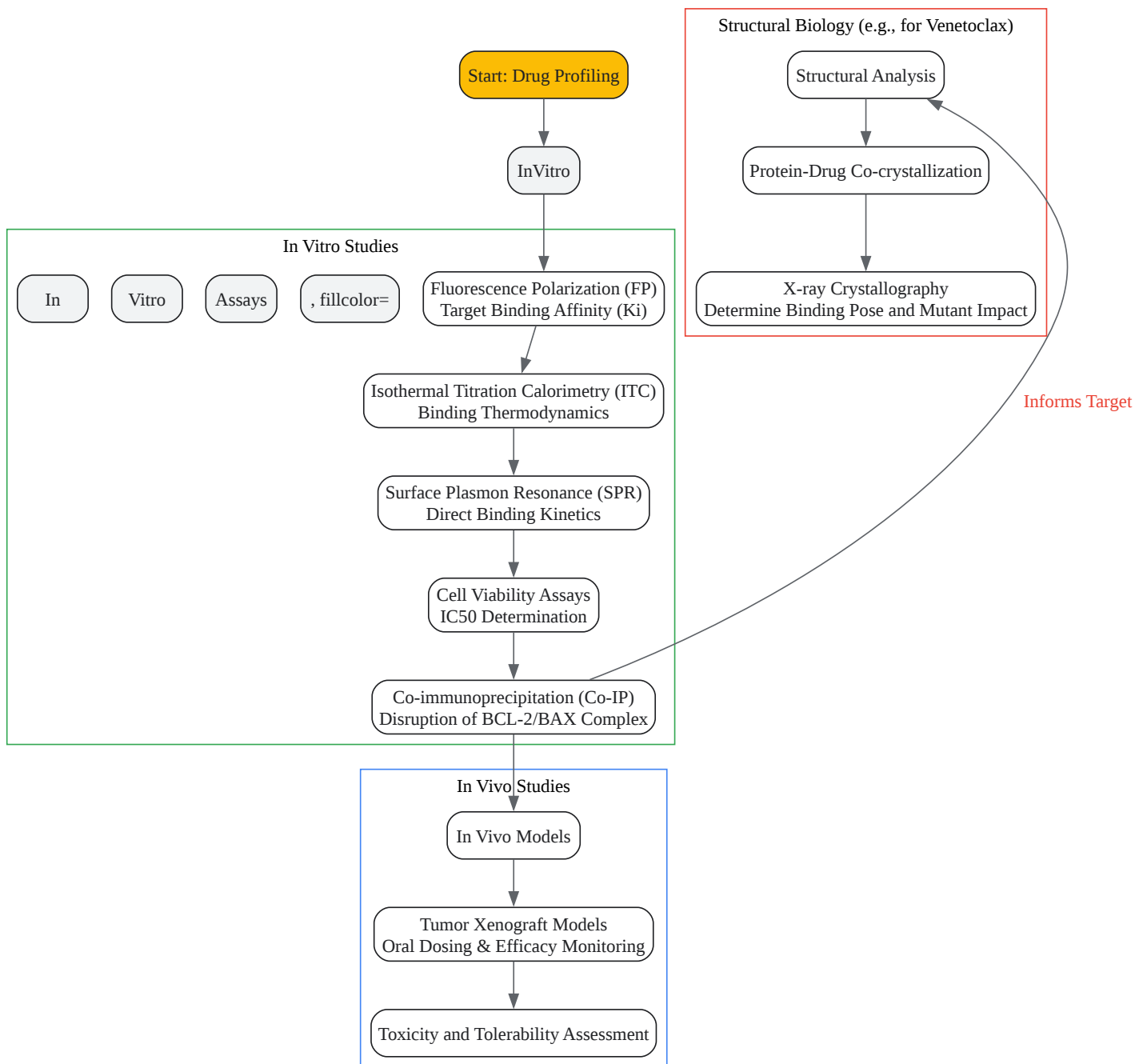
While direct data on **S55746** resistance is limited, its profile as a selective BCL-2 inhibitor is well-established. Furthermore, research on venetoclax provides a framework for understanding potential resistance pathways that could also be relevant to **S55746**.

Aspect	S55746 (BCL201)	Venetoclax (ABT-199)
Target	BCL-2 [1]	BCL-2 [2]
Mechanism	BH3-mimetic; occupies BCL-2 hydrophobic groove to displace pro-apoptotic proteins [1]	BH3-mimetic; targets the BH3-binding groove of BCL-2 [2]
Affinity for BCL-2 (K <sub>i</sub> )	1.3 nM [1] [3]	1.2 nM [1]
Selectivity	High for BCL-2; 70- to 400-fold less affinity for BCL-XL; no significant binding to MCL-1 or BFL-1 [1] [3]	High for BCL-2 [1]
Proposed Resistance Mechanism	Not explicitly reported	Mutation in the BH3-binding groove of BCL-2 (e.g., <b>G101V</b> ) that reduces drug binding by up

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		to 180-fold without impairing binding to pro-apoptotic partners [2]

## Experimental Insights

The data on **S55746** and the inferred resistance mechanisms are derived from several key experimental approaches. The diagram below illustrates a generalized workflow for profiling a BH3-mimetic drug like **S55746** and investigating its potential resistance.



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*Diagram of the experimental workflow for profiling BH3-mimetic drugs and resistance.*

Key methodologies from the literature include:

- **Binding Affinity and Selectivity Profiling: The affinity of S55746 for BCL-2 and other pro-survival proteins was determined using Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR) [1].**
- **Cell-Based Efficacy and Selectivity: Potency was evaluated in hematological cell lines. For example, S55746 showed high potency in the BCL-2-dependent RS4;11 cell line (IC50 = 71.6 nM after 72 h) but much weaker activity in the BCL-XL-dependent H146 cell line (IC50 = 1.7 μM) [1].** Apoptosis was confirmed by measuring phosphatidylserine externalization (Annexin V staining), caspase-3 activation, and PARP cleavage [1] [3].
- **In Vivo Anti-Tumor Efficacy: S55746 was administered orally to mice with RS4;11 or Toledo tumor xenografts at doses of 25 and 100 mg/kg.** It demonstrated robust anti-tumor efficacy with no reported weight loss or behavioral changes [1] [3].
- **Structural Biology (for Venetoclax): The molecular basis for venetoclax resistance was uncovered by solving crystal structures of BCL-2 bound to venetoclax and its G101V mutant.** This revealed how the mutation causes a knock-on effect, altering the side chain of residue E152, which clashes with the drug and reduces binding [2].

## Key Implications for Research

The current data suggests several important considerations for your research and development efforts:

- **The G101V mutation** is a validated resistance mechanism for venetoclax that directly impacts drug binding. Its potential to confer cross-resistance to **S55746** should be a primary focus of investigation [2].

- Resistance can arise without abolishing the protein's native pro-survival function. This "selective" resistance makes such mutations particularly challenging and may require **next-generation inhibitors** designed to accommodate these structural changes [2].
- Evaluate dependence on other pro-survival proteins like **MCL-1 or BCL-XL**. Since **S55746** does not inhibit these, their upregulation is a potential resistance pathway. Combination therapies targeting these proteins could be a viable strategy [1] [4].

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## References

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